SPHINX31 is a small molecule inhibitor of serine-rich protein kinase-1 (SRPK1) investigated for its potential therapeutic benefits in various diseases. [, , , , , , , ] It exhibits good penetration properties to the retina and has been explored as a potential topical therapeutic for diabetic retinopathy. [, ] SPHINX31 functions by inhibiting SRPK1 activity, thereby affecting downstream signaling pathways and cellular processes.
Sphinx31 was synthesized using a multi-step chemical process that involved the modification of previously identified lead compounds. Initial screening utilized differential scanning fluorimetry to assess binding affinity to SRPK1, leading to the optimization of the compound's structure. The synthesis typically involves:
Technical details regarding the synthesis have been documented, indicating that modifications to the piperazine moiety significantly enhanced the compound's potency and selectivity .
The molecular structure of Sphinx31 has been elucidated through X-ray crystallography and NMR spectroscopy. Key structural features include:
Data from isothermal titration calorimetry experiments reveal a dissociation constant (Kd) of approximately 72 nM for Sphinx31 binding to SRPK1, confirming its high affinity .
Sphinx31 primarily functions by inhibiting the phosphorylation activity of SRPK1 on its substrates, particularly SRSF1. The inhibition mechanism involves:
The technical details surrounding these reactions include kinetic studies that demonstrate how varying concentrations of Sphinx31 affect the phosphorylation rate of SRSF1.
The mechanism by which Sphinx31 exerts its effects involves several steps:
Data indicate that this inhibition can lead to increased expression of anti-angiogenic splice variants like VEGF-A165b in retinal pigment epithelial cells, suggesting therapeutic potential in neovascular diseases .
Sphinx31 exhibits several notable physical and chemical properties:
Analytical methods such as HPLC and mass spectrometry have been employed to confirm these properties and ensure quality control during synthesis .
Sphinx31 has significant scientific applications due to its selective inhibition of SRPK1:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: